methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate
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Overview
Description
Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-3-(benzylsulfanyl)propanoate is a complex organic compound that features a benzothiazole moiety Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-3-(benzylsulfanyl)propanoate typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the Cu-catalyzed, base-free C-S coupling method.
Acetamido Group Introduction: The acetamido group is introduced through an acylation reaction, where an acyl chloride reacts with an amine.
Final Coupling: The final step involves coupling the benzothiazole derivative with the acetamido and benzylsulfanyl groups under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-3-(benzylsulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-3-(benzylsulfanyl)propanoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atoms in the structure may also play a role in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-3-(benzylsulfanyl)propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzothiazole and benzylsulfanyl groups allows for diverse applications and interactions that are not typically observed in simpler benzothiazole derivatives.
Properties
Molecular Formula |
C20H20N2O3S3 |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-benzylsulfanylpropanoate |
InChI |
InChI=1S/C20H20N2O3S3/c1-25-19(24)16(12-26-11-14-7-3-2-4-8-14)21-18(23)13-27-20-22-15-9-5-6-10-17(15)28-20/h2-10,16H,11-13H2,1H3,(H,21,23) |
InChI Key |
OCAIADAWHUKGSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSCC1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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